molecular formula C5H9O2- B1230618 isopropylacetate

isopropylacetate

Cat. No.: B1230618
M. Wt: 101.12 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

isopropylacetate can be synthesized through various methods. One common method involves the esterification of isovaleric acid with alcohols such as methanol or ethanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, isovalerate is often produced through the fermentation of branched-chain amino acids by specific microbial strains. This method is advantageous due to its sustainability and cost-effectiveness. The fermentation process involves the use of anaerobic reactors where microorganisms convert amino acids into isovalerate under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

isopropylacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isovaleric acid.

    Reduction: Reduction of isovalerate can yield isovaleric alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

isopropylacetate can be compared with other branched-chain fatty acids such as:

This compound is unique due to its branched structure, which influences its chemical reactivity and metabolic pathways. Its role as an intermediate in anaerobic digestion and its potential therapeutic applications further highlight its significance in various fields .

Properties

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

3-methylbutanoate

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-M

SMILES

CC(C)CC(=O)[O-]

Canonical SMILES

CC(C)CC(=O)[O-]

Synonyms

3-methylbutyrate
3-methylbutyric acid
isovaleric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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